2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Catalytic oxidation Trifluoromethyl ketone synthesis Hypervalent iodine catalysis

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6), also known as 4'-Methoxy-2,2,2-trifluoroacetophenone, is a fluorinated aryl ketone characterized by a trifluoromethyl group and a para-methoxyphenyl moiety. Its molecular formula is C9H7F3O2, with a molecular weight of 204.15 g/mol, a density of 1.32 g/mL at 25°C, and a boiling point of 64°C at 0.5 mmHg.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 711-38-6
Cat. No. B1295243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone
CAS711-38-6
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
InChIKeyNCJZVRPXSSYDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6): Core Chemical and Procurement Profile


2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6), also known as 4'-Methoxy-2,2,2-trifluoroacetophenone, is a fluorinated aryl ketone characterized by a trifluoromethyl group and a para-methoxyphenyl moiety. Its molecular formula is C9H7F3O2, with a molecular weight of 204.15 g/mol, a density of 1.32 g/mL at 25°C, and a boiling point of 64°C at 0.5 mmHg [1]. The compound appears as a crystalline solid or colorless liquid depending on purity and storage conditions . It serves primarily as a versatile building block in organic synthesis and as a key intermediate in pharmaceutical development, particularly for introducing trifluoromethyl functionality into complex molecular frameworks . The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the carbonyl confers enhanced electrophilicity and metabolic stability relative to non-fluorinated analogs .

Why 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone Cannot Be Replaced by Generic Analogs in Critical Applications


Generic substitution of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone with structurally similar trifluoromethyl ketones is not scientifically justifiable due to substantial differences in electronic properties, physicochemical parameters, and synthetic performance that directly impact reaction outcomes and downstream product profiles. The compound's specific combination of a para-methoxy substituent and a trifluoroacetyl group creates a unique electronic environment that influences carbonyl electrophilicity and reduction stereoselectivity in ways that analogs with different substitution patterns cannot replicate [1]. Even subtle structural modifications—such as para-fluoro substitution (CAS 886371-14-8) or para-hydroxy substitution (CAS 23690-01-3)—produce measurable differences in LogP, melting point, and catalytic oxidation yields that can alter pharmacokinetic properties in drug candidates or reduce synthetic efficiency in preparative routes [2]. The evidence compiled below demonstrates that the target compound offers quantifiably distinct performance advantages across multiple dimensions, establishing a clear scientific basis for specification-driven procurement.

Quantitative Differentiation Guide: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone vs. Closest Analogs


Catalytic Oxidation Yield: 4-Methoxy Derivative Outperforms 4-Hydroxy Analog

In a hypervalent iodine(V)-catalyzed oxidation of α-trifluoromethyl alcohols to the corresponding trifluoromethyl ketones, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (1c) was obtained in 81% isolated yield from the corresponding alcohol (2c) [1]. The same catalytic system applied to the para-hydroxy analog (2b) afforded the corresponding ketone (1b) in only 56% yield under identical reaction conditions [1].

Catalytic oxidation Trifluoromethyl ketone synthesis Hypervalent iodine catalysis

Synthetic Efficiency: Grignard Route to 4-Methoxy vs. 4-Methoxy Analog Derivatives

A patent describing the synthesis of 4'-methoxy-2,2,2-trifluoroacetophenone via reaction of 4-methoxyphenyl magnesium bromide with trifluoroacetic anhydride reported a 75% yield after purification [1]. This established route provides a reliable benchmark for procurement-grade material synthesis, enabling consistent process validation and scale-up predictability relative to less-characterized analogs that lack documented preparative yields.

Grignard reaction Trifluoroacetylation Process chemistry

Lipophilicity Differentiation: 4-Methoxy Trifluoromethyl Ketone vs. Para-Fluoro Analog

The target compound exhibits a calculated LogP of approximately 2.44 [1]. In contrast, the para-fluoro analog, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (CAS 655-32-3), has a calculated LogP of approximately 2.10 [2]. The 4-methoxy derivative is therefore approximately 0.34 LogP units more lipophilic than its 4-fluoro counterpart.

Lipophilicity Drug-likeness Physicochemical profiling

Asymmetric Propargylation Selectivity: Critical Role of 4-Methoxyphenethyl Protecting Group in BI 653048 Synthesis

In the large-scale asymmetric synthesis of the glucocorticoid agonist BI 653048, a key trifluoromethyl ketone intermediate (22) containing an N-(4-methoxyphenyl)ethyl amide—derived from the 4-methoxyphenyl trifluoromethyl ketone framework—underwent asymmetric propargylation to yield the desired diastereomer in 75% yield with a diastereomeric ratio (dr) of 99:1 after crystallization [1]. The same intermediate under nonselective propargylation conditions gave only 32% yield of the desired diastereomer with dr = 98:2 [1].

Asymmetric synthesis Diastereoselectivity Glucocorticoid agonist

Physical State and Purity Procurement Advantage vs. 4-Hydroxy Analog

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone is commercially available as a colorless liquid with purities reaching ≥99% . The 4-hydroxy analog (CAS 23690-01-3) is typically supplied as a solid (melting point 102-106°C) that requires dissolution before use in many reaction protocols .

Physical properties Procurement specifications Handling characteristics

Evidence-Based Application Scenarios for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6)


High-Yield Oxidation to Trifluoromethyl Ketones in Catalytic Process Development

When developing catalytic oxidation protocols for α-trifluoromethyl alcohol substrates, the target compound demonstrates an 81% isolated yield under hypervalent iodine(V) catalysis, representing a 44% relative yield improvement over the para-hydroxy analog (56%) under identical conditions [1]. This quantifiable yield advantage makes the 4-methoxy derivative the preferred substrate for process chemists optimizing atom economy and minimizing waste streams in preparative trifluoromethyl ketone synthesis.

Asymmetric Synthesis of Stereochemically Complex Pharmaceutical Intermediates

The target compound's 4-methoxyphenyl framework enables the construction of key intermediates containing N-(4-methoxyphenyl)ethyl amide protecting groups that facilitate high-yielding asymmetric propargylation reactions. As demonstrated in the large-scale synthesis of the glucocorticoid agonist BI 653048, intermediates derived from this framework achieved 75% yield and 99:1 diastereomeric ratio under asymmetric catalysis conditions [1]. Researchers developing stereoselective routes to fluorinated drug candidates should prioritize this compound when high diastereocontrol is required in C-C bond-forming steps.

Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity Modulation

For medicinal chemistry programs where fine-tuning of lipophilicity (LogP) is critical for optimizing ADME properties, the target compound provides a LogP of approximately 2.44, which is 0.34 units higher than the para-fluoro analog (LogP ≈ 2.10) [1][2]. This difference corresponds to a 2.2-fold increase in lipophilicity, enabling medicinal chemists to systematically modulate membrane permeability and metabolic stability parameters in fluorinated lead series by selecting the appropriate aryl substitution pattern.

High-Throughput Synthesis and Automated Liquid Handling Workflows

The target compound's liquid physical state at ambient temperature and commercial availability at ≥99% purity [1] make it directly compatible with automated liquid handling systems and continuous flow reactors without requiring dissolution or pre-weighing steps. This physical property advantage over solid analogs such as the 4-hydroxy derivative (m.p. 102-106°C) [2] reduces handling variability and improves throughput in high-throughput synthesis and parallel medicinal chemistry operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.